REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)N.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>C(O)(=O)C.O.[Cu](Cl)Cl.[Cu]Cl>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([S:17]([Cl:1])(=[O:19])=[O:18])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
copper(I)-chloride
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour on a cold bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
first rose to 40° C.
|
Type
|
CUSTOM
|
Details
|
After partial evaporation
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into 2 liters of ice water
|
Type
|
EXTRACTION
|
Details
|
After three extractions with ether
|
Type
|
WASH
|
Details
|
the organic extracts were washed with water, sodium bicarbonate solution and again with water
|
Reaction Time |
1 h |
Name
|
3,5-Dimethoxybenzene sulfonic acid chloride
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |